7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. The presence of chloro, methyl, and propoxyphenyl groups enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to inhibit various enzymes such as topoisomerase ii .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the function of the target enzymes .
Biochemical Pathways
Quinoline derivatives have been known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives have been known to exhibit various effects at the molecular and cellular level depending on their specific targets .
Biochemical Analysis
Biochemical Properties
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain protein kinases, which are crucial for cell signaling pathways . The compound binds to the active site of these enzymes, leading to a decrease in their activity. Additionally, this compound can interact with DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as protein kinases and DNA, leading to enzyme inhibition or activation and changes in gene expression . For instance, the binding of this compound to protein kinases results in the inhibition of their activity, which in turn affects downstream signaling pathways . Additionally, the compound’s interaction with DNA can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the compound’s overall effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function . For example, the compound’s accumulation in the nucleus can enhance its interaction with DNA and affect gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with DNA and influences gene expression . Additionally, the compound’s localization to the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Scientific Research Applications
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core and carboxylic acid functionality but differ in their substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties
Uniqueness
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a therapeutic agent .
Biological Activity
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C20H18ClNO3
- Molecular Weight : 355.81 g/mol
- Structure : The compound features a chloro group at the 7-position, a methyl group at the 8-position, and a propoxyphenyl substituent at the 2-position of the quinoline ring.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition occurs through competitive binding to the active site of the enzyme, preventing substrate access and leading to increased acetylcholine levels in synaptic clefts, which may enhance cognitive functions and memory retention .
Anticancer Properties
The compound has demonstrated promising anticancer activity in various cell lines. Studies reveal that it induces cell cycle arrest at the G0/G1 phase, subsequently triggering apoptosis in cancer cells. For instance, in vitro experiments on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity against these cells .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It has been observed to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential applications in treating inflammatory diseases .
Molecular Interactions
The molecular mechanism underlying the biological activity of this compound involves its interaction with various biomolecules:
- Binding Affinity : The compound's structural features allow it to bind effectively to target enzymes and receptors, influencing their activity.
- Cell Signaling Pathways : It modulates several signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways .
Case Studies
- Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed through microscopy.
- Inflammation Model : In an LPS-induced inflammation model using RAW 264.7 cells, the compound significantly reduced nitric oxide levels compared to control groups, highlighting its potential as an anti-inflammatory agent .
Data Summary
Activity | Target | IC50 Value | Mechanism |
---|---|---|---|
Acetylcholinesterase | Neurotransmission | Not specified | Competitive inhibition |
Cancer Cell Lines | MCF-7 (Breast Cancer) | ~10 µM | Induction of apoptosis via G0/G1 arrest |
Inflammation | RAW 264.7 (Macrophages) | Not specified | Inhibition of iNOS and COX-2 |
Properties
IUPAC Name |
7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(23)24)15-8-9-17(21)12(2)19(15)22-18/h4-9,11H,3,10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMFXUYJOFOSEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.